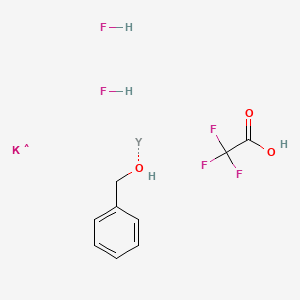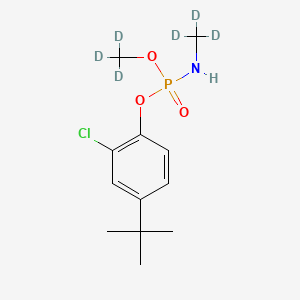
Crufomate-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crufomate-d6 is a deuterated form of crufomate, an organophosphate insecticide. It is used as a labeled internal standard in the analysis of crufomate residues in food and environmental samples. The compound is characterized by the replacement of some hydrogen atoms with deuterium, which enhances its stability and allows for precise analytical measurements .
Preparation Methods
Crufomate-d6 is synthesized by isotopic labeling, where deuterium atoms replace hydrogen atoms in the crufomate molecule . The synthetic route involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. The reaction conditions typically include controlled temperature and pressure to ensure the incorporation of deuterium atoms into the molecular structure .
Chemical Reactions Analysis
Crufomate-d6, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Crufomate-d6 has several scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the precise quantification of crufomate residues.
Biology: Employed in metabolic studies to trace the pathways and interactions of crufomate in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of crufomate in the body.
Industry: Applied in the agricultural industry to monitor and control the levels of crufomate in crops and environmental samples.
Mechanism of Action
Crufomate-d6, as an organophosphate insecticide, exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve signal transmission, which ultimately results in the paralysis and death of the insect . The molecular targets involved include the active site of acetylcholinesterase, where this compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Crufomate-d6 is unique due to its deuterated nature, which provides enhanced stability and allows for precise analytical measurements. Similar compounds include:
Crufomate: The non-deuterated form of crufomate, used as an insecticide.
Other Organophosphate Insecticides: Compounds like malathion and parathion, which also inhibit acetylcholinesterase but differ in their chemical structure and specific applications. This compound stands out due to its isotopic labeling, making it particularly useful in analytical and research applications where precise measurements are required.
Properties
Molecular Formula |
C12H19ClNO3P |
|---|---|
Molecular Weight |
297.75 g/mol |
IUPAC Name |
N-[(4-tert-butyl-2-chlorophenoxy)-(trideuteriomethoxy)phosphoryl]-1,1,1-trideuteriomethanamine |
InChI |
InChI=1S/C12H19ClNO3P/c1-12(2,3)9-6-7-11(10(13)8-9)17-18(15,14-4)16-5/h6-8H,1-5H3,(H,14,15)/i4D3,5D3 |
InChI Key |
BOFHKBLZOYVHSI-RKAHMFOGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NP(=O)(OC1=C(C=C(C=C1)C(C)(C)C)Cl)OC([2H])([2H])[2H] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OP(=O)(NC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


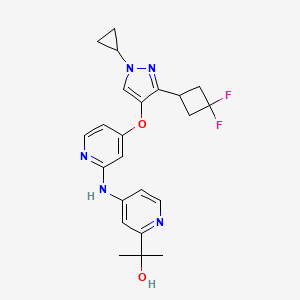
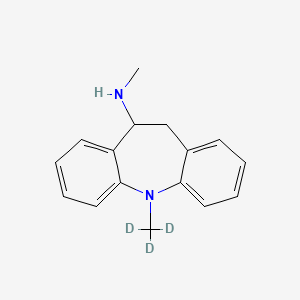

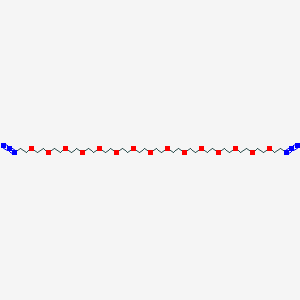
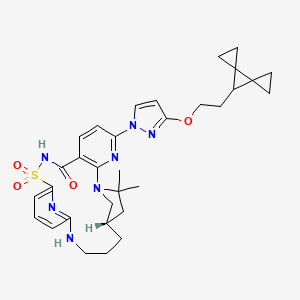
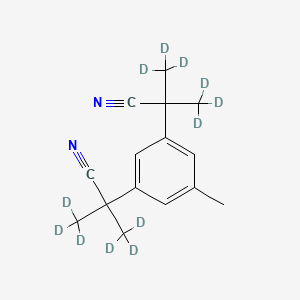
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
![(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
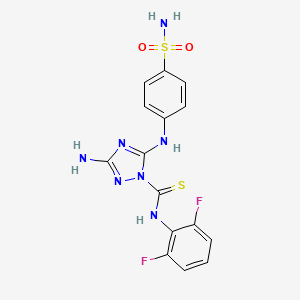
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
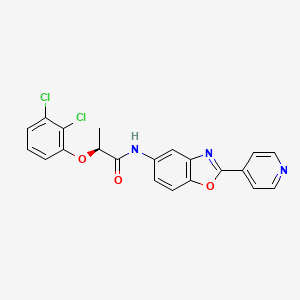
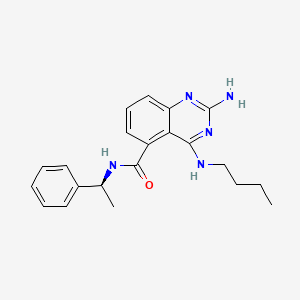
![tetrasodium;[(2R,3S,5R)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B12423718.png)
